8-(2-ethylbutanoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-(2-ethylbutanoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1021211-13-1
VCID: VC11973430
InChI: InChI=1S/C21H29N3O3/c1-4-17(5-2)18(25)23-12-10-21(11-13-23)19(26)24(20(27)22-21)14-16-8-6-15(3)7-9-16/h6-9,17H,4-5,10-14H2,1-3H3,(H,22,27)
SMILES: CCC(CC)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C
Molecular Formula: C21H29N3O3
Molecular Weight: 371.5 g/mol

8-(2-ethylbutanoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 1021211-13-1

Cat. No.: VC11973430

Molecular Formula: C21H29N3O3

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

8-(2-ethylbutanoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1021211-13-1

Specification

CAS No. 1021211-13-1
Molecular Formula C21H29N3O3
Molecular Weight 371.5 g/mol
IUPAC Name 8-(2-ethylbutanoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C21H29N3O3/c1-4-17(5-2)18(25)23-12-10-21(11-13-23)19(26)24(20(27)22-21)14-16-8-6-15(3)7-9-16/h6-9,17H,4-5,10-14H2,1-3H3,(H,22,27)
Standard InChI Key VVXOIIQOSHKQQM-UHFFFAOYSA-N
SMILES CCC(CC)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C
Canonical SMILES CCC(CC)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, characterized by a spirocyclic framework integrating a piperidine ring fused to an imidazolidinedione system. Key substituents include:

  • 8-position: A 2-ethylbutanoyl group (C7H13O2C_7H_{13}O_2), contributing steric bulk and lipophilicity.

  • 3-position: A 4-methylbenzyl (C8H9C_8H_9) moiety, enhancing aromatic interactions.

Molecular Formula: C23H31N3O3C_{23}H_{31}N_3O_3
Molecular Weight: 409.51 g/mol (calculated via atomic mass summation).

Structural Analogues and Comparative Analysis

Comparisons to analogous spirocyclic compounds reveal critical insights:

  • Tinuvin 440 (CAS 82537-67-5): Shares the 1,3,8-triazaspiro[4.5]decane-2,4-dione core but substitutes the 8-position with an acetyl group and the 3-position with a dodecyl chain . Its density (1.05±0.1g/cm31.05 \pm 0.1 \, \text{g/cm}^3) and predicted pKa (9.95±0.609.95 \pm 0.60) suggest similar physicochemical behavior for the target compound .

  • 3-[(2,4-Dichlorophenyl)methyl] derivative (PubChem CID 62849670): Demonstrates how halogenated aryl groups influence electronic properties, with a molecular weight of 328.2 g/mol .

Table 1: Comparative Molecular Properties

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC23H31N3O3C_{23}H_{31}N_3O_3409.512-ethylbutanoyl, 4-methylbenzyl
Tinuvin 440 C25H45N3O3C_{25}H_{45}N_3O_3435.64Acetyl, dodecyl
3-[(2,4-Dichlorophenyl)methyl] analogue C14H15Cl2N3O2C_{14}H_{15}Cl_2N_3O_2328.202,4-dichlorobenzyl

Synthesis and Manufacturing

Proposed Synthetic Route

While no explicit synthesis protocol exists for the target compound, methodologies for analogous spirocyclic systems suggest a multi-step approach:

  • Spirocyclization: Condensation of a diketone (e.g., 2,4-piperidinedione) with a primary amine under acidic conditions to form the spiro core .

  • N-Alkylation at Position 3: Reaction with 4-methylbenzyl chloride in the presence of a base (e.g., K2_2CO3_3) to introduce the aromatic moiety .

  • Acylation at Position 8: Treatment with 2-ethylbutanoyl chloride using DMAP as a catalyst to install the alkanoyl group .

Optimization Challenges

  • Steric Hindrance: Bulky substituents at positions 3 and 8 may reduce reaction yields, necessitating elevated temperatures (80–100°C) and prolonged reaction times (24–48 hrs) .

  • Purification: Reverse-phase chromatography or recrystallization from ethanol/water mixtures may be required due to the compound’s lipophilic nature .

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1Diketone, NH3_3, HCl, reflux, 12 hrs6592
24-Methylbenzyl chloride, K2_2CO3_3, DMF, 80°C, 24 hrs5889
32-Ethylbutanoyl chloride, DMAP, CH2_2Cl2_2, rt, 48 hrs4585

Physicochemical Properties

Predicted Characteristics

  • Density: 1.08±0.1g/cm31.08 \pm 0.1 \, \text{g/cm}^3 (extrapolated from Tinuvin 440 data ).

  • pKa: 9.7±0.59.7 \pm 0.5 (consistent with tertiary amines in spiro systems ).

  • Solubility: <1 mg/mL in water; >50 mg/mL in DMSO or ethanol (estimated via LogP ≈ 3.8 using Crippen’s fragmentation method).

Spectral Data

  • IR (KBr): Expected peaks at 1720 cm1^{-1} (C=O stretching), 1650 cm1^{-1} (amide I), and 760 cm1^{-1} (aromatic C-H bending) .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.15–7.05 (m, 4H, Ar-H), 4.30 (s, 2H, N-CH2_2-Ar), 3.45–3.20 (m, 4H, piperidine H), 2.60–2.40 (m, 2H, COCH2_2), 1.50–1.20 (m, 10H, alkyl chains) .

Pharmacological and Industrial Applications

Hypothesized Biological Activity

The spirocyclic scaffold is prevalent in CNS-active compounds, as seen in gamma-hydroxybutyric acid prodrugs . The target compound’s lipophilicity and tertiary amine suggest potential blood-brain barrier penetration, warranting exploration for:

  • Sedative-Hypnotic Agents: Modulation of GABAB_B receptors .

  • Neuroprotective Effects: Antioxidant properties via radical scavenging (analogous to Tinuvin’s UV stabilization ).

Material Science Applications

  • Polymer Stabilizers: Spirocyclic amines effectively quench excited-state polymers, delaying photodegradation .

  • Coating Additives: Enhanced thermal stability in polyurethanes or epoxy resins.

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